molecular formula C15H20BrNO5 B1363409 Boc-5-bromo-2-methoxy-D-phenylalanine CAS No. 261380-17-0

Boc-5-bromo-2-methoxy-D-phenylalanine

Cat. No.: B1363409
CAS No.: 261380-17-0
M. Wt: 374.23 g/mol
InChI Key: YRKQEACMEPBJKP-LLVKDONJSA-N
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Description

Boc-5-bromo-2-methoxy-D-phenylalanine: is a modified amino acid derivative used primarily in proteomics research. It is characterized by the presence of a bromine atom and a methoxy group on the phenylalanine backbone, along with a tert-butoxycarbonyl (Boc) protecting group. The molecular formula of this compound is C15H20BrNO5 , and its molecular weight is 374.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-bromo-2-methoxy-D-phenylalanine typically involves the protection of the amino group of 5-bromo-2-methoxy-D-phenylalanine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Boc-5-bromo-2-methoxy-D-phenylalanine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of scavengers like water or anisole to prevent side reactions.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenylalanine derivatives.

    Deprotection Reactions: The primary product is 5-bromo-2-methoxy-D-phenylalanine, with the Boc group removed.

Scientific Research Applications

Boc-5-bromo-2-methoxy-D-phenylalanine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-5-bromo-2-methoxy-D-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The bromine and methoxy groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, affecting the overall conformation and activity of the molecules. The Boc group serves as a protecting group during synthesis, preventing unwanted reactions at the amino group.

Comparison with Similar Compounds

    Boc-5-bromo-D-phenylalanine: Similar structure but lacks the methoxy group.

    Boc-2-methoxy-D-phenylalanine: Similar structure but lacks the bromine atom.

    Boc-5-bromo-2-methoxy-L-phenylalanine: The L-enantiomer of Boc-5-bromo-2-methoxy-D-phenylalanine.

Uniqueness: this compound is unique due to the presence of both bromine and methoxy groups, which can impart distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and modifications that are not possible with other similar compounds .

Properties

IUPAC Name

(2R)-3-(5-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-7-10(16)5-6-12(9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKQEACMEPBJKP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164185
Record name 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261380-17-0
Record name 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261380-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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